Encenicline
Overview
Description
Scientific Research Applications
Treatment for Cognitive Impairment in Schizophrenia : Encenicline has shown promise in treating cognitive impairment in schizophrenia. A study demonstrated significant improvements in cognitive scales, including the Overall Cognition Index and Schizophrenia Cognition Rating Scale, among patients with schizophrenia who were administered this compound (Keefe et al., 2015).
Pharmacodynamics in Alzheimer's Disease and Schizophrenia : Its pharmacokinetics, safety, and cognitive effects were evaluated in healthy volunteers, showing that this compound was well-tolerated and had dose-dependent pharmacodynamic effects on the central nervous system (Barbier et al., 2015).
Improvement of Cognition in Schizophrenia : Further evidence suggests that this compound, as an α7 nicotinic acetylcholine receptor agonist, contributes to improving cognition in schizophrenia, which is a significant unmet need in the treatment of this condition (Marder, 2016).
Effects on Alzheimer’s Disease : A study evaluated the safety and effects of different doses of this compound on cognition and function in subjects with mild to moderate probable Alzheimer’s disease. The study found significant improvements in cognition and global functioning with this compound, supporting its further development for treating cognitive impairments in Alzheimer’s disease (Moebius et al., 2015).
Application in Combination Therapy for Alzheimer's Disease : this compound was investigated as a potential therapy in combination with cholinesterase inhibitors for Alzheimer's disease. This research suggested this compound as a promising candidate for therapy in this context (Deardorff et al., 2015).
Anti-inflammatory Action in Colitis : In addition to its neurological applications, this compound has shown anti-inflammatory activity in experimental models of colitis, suggesting its potential role in treating gastrointestinal conditions (Salaga et al., 2016).
Exploration of Polymorphs and Solvates : Studies have also explored the polymorphism and solvation properties of this compound, providing crucial information for its pharmaceutical development and stability (Kons & Actiņš, 2017).
Research on Cognitive Effects in Nicotine Withdrawal : this compound was studied for its potential to improve cognition during nicotine withdrawal and its effectiveness in increasing abstinence rates, though it did not show significant benefits as monotherapy or adjunctive therapy to nicotine replacement therapy (Schuster et al., 2018).
Investigations into Solid State Properties : Further research into the solid state of this compound has been conducted, focusing on different hydrate phases and their transformations, which is essential for its formulation and storage (Bobrovs et al., 2018).
Clinical Trials in Schizophrenia and Schizoaffective Disorder : this compound is highlighted as a first-in-class candidate for treatment of cognitive impairment associated with schizophrenia in an appraisal of phase III clinical trials (Garay et al., 2016).
Mechanism of Action
Target of Action
Encenicline, also known as EVP-6124, is a selective, orally active, alpha 7 Nicotinic Acetylcholine Receptor agonist (alpha 7 NAchR agonist) . The primary target of this compound is the Neuronal acetylcholine receptor subunit alpha-7 . This receptor plays a crucial role in the transmission of signals in the brain and is involved in various cognitive functions .
Mode of Action
This compound acts as a partial agonist at the alpha-7 nicotinic acetylcholine receptor . It enhances the receptor’s response to its natural ligand, acetylcholine . This interaction results in the release of gamma-aminobutyric acid (GABA) by hippocampal interneurons . This process is believed to be similar to the mechanism of action of GTS-21 .
Biochemical Pathways
The alpha-7 nicotinic acetylcholine receptor, which this compound targets, is involved in the cholinergic system . By acting on this receptor, this compound can influence various biochemical pathways.
Pharmacokinetics
It is known that this compound is orally active
Result of Action
This compound’s action on the alpha-7 nicotinic acetylcholine receptor can lead to various molecular and cellular effects. It has been associated with improvements in cognitive symptoms and perceptual disturbances in people with schizophrenia .
properties
IUPAC Name |
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-7-chloro-1-benzothiophene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2OS/c17-12-3-1-2-11-8-14(21-15(11)12)16(20)18-13-9-19-6-4-10(13)5-7-19/h1-3,8,10,13H,4-7,9H2,(H,18,20)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRDSYXGYPJKRR-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NC(=O)C3=CC4=C(S3)C(=CC=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)NC(=O)C3=CC4=C(S3)C(=CC=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701025836 | |
Record name | Encenicline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701025836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Encenicline, a selective, orally active, alpha 7 Nicotinic Acetylcholine Receptor agonist (alpha 7 NAchR agonist). Encenicline may have a similar mechanism of action to GTS-21. Auditory sensory gating, a biological measurement of the ability to suppress the evoked response to the second of two auditory stimuli, is diminished in people with schizophrenia. Deficits in sensory gating are associated with attentional impairment, and may contribute to cognitive symptoms and perceptual disturbances. This inhibitory process, which involves the alpha(7) nicotinic receptor mediated release of gamma-aminobutyric acid (GABA) by hippocampal interneurons, represents a potential new target for therapeutic intervention in schizophrenia. | |
Record name | Encenicline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11726 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
550999-75-2 | |
Record name | (R)-7-Chloro-N-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=550999-75-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Encenicline [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0550999752 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Encenicline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11726 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Encenicline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701025836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ENCENICLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FI5376A0X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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